3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide
Description
3-(Benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic propanamide derivative characterized by a benzenesulfonyl group at the 3-position of the propanamide backbone and a dimethylamino-thiophen-3-yl substituted ethyl group on the amide nitrogen. The compound’s structure integrates multiple functional groups:
- Thiophen-3-yl (C₄H₃S): A sulfur-containing aromatic heterocycle that may facilitate π-π interactions and modulate lipophilicity.
- Dimethylaminoethyl (N(CH₃)₂CH₂CH₂): Enhances solubility through its basic tertiary amine, which can protonate under physiological conditions.
The molecular formula is estimated as C₁₇H₂₂N₂O₃S₂, with a molecular weight of 366.5 g/mol (calculated). This combination of functional groups suggests a balance between hydrophilicity and lipophilicity, making it a candidate for central nervous system (CNS) or enzyme-targeted therapeutics .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-19(2)16(14-8-10-23-13-14)12-18-17(20)9-11-24(21,22)15-6-4-3-5-7-15/h3-8,10,13,16H,9,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPCCHRXNFXNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure features a benzenesulfonamide group linked to a thiophene ring through a dimethylaminoethyl chain, which is significant for its interaction with biological targets.
Antimicrobial Properties
Although direct studies on This compound are scarce, compounds with similar structures have demonstrated significant antimicrobial activity. For instance, sulfanilamide, a well-known sulfonamide, has been extensively studied for its antibacterial effects.
Anticancer Potential
Research on related compounds suggests potential anticancer properties. For example, some benzothiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural similarity may imply that this compound could exhibit similar anticancer activities.
Study 1: Antimicrobial Activity
In a comparative study involving various sulfonamide derivatives, compounds similar to This compound were tested against common bacterial strains. Results indicated that modifications in the sulfonamide structure could enhance antibacterial potency (Table 1).
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide group | Effective against Gram-positive bacteria |
| Benzothiazole Sulfonamide | Benzothiazole structure | Exhibits antimicrobial activity |
| Target Compound | Benzenesulfonyl with thiophene | Hypothetical activity based on structure |
Study 2: Anticancer Activity
A study investigated the effects of benzothiazole derivatives on cancer cell lines. Compounds demonstrated significant cytotoxicity and induced apoptosis in human breast cancer cells (MCF-7). The findings suggest that structural features similar to those in This compound could confer anticancer properties (Table 2).
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 15 ± 1.5 | Induction of apoptosis |
| Benzothiazole Derivative B | MCF-7 | 20 ± 2.0 | Inhibition of cell proliferation |
| Target Compound | Hypothetical | - | Potentially similar mechanism |
Comparison with Similar Compounds
Table 1: Key Features of Target Compound and Structural Analogs
Pharmacological and Physicochemical Comparisons
A. Solubility and Lipophilicity
- The target compound’s dimethylamino group enhances water solubility compared to analogs like the naphthyloxy derivative or tetrazole-containing compound .
- The benzenesulfonyl group increases metabolic stability relative to ether-linked analogs (e.g., naphthyloxy in ), which may undergo oxidative cleavage.
B. Receptor Binding and Selectivity
- Thiophen-3-yl substituents (target and ) may engage in sulfur-mediated hydrogen bonding or hydrophobic interactions, contrasting with the polar -CF₃/cyano groups in .
- Sulfonyl groups (target and ) are associated with tyrosine kinase or protease inhibition, whereas tetrazoles () often target angiotensin receptors.
C. Metabolic Stability
- The dimethylamino group in the target compound may undergo N-demethylation, a common metabolic pathway, whereas the trifluoromethyl group in resists oxidation.
Research Findings
- : Quinoline derivatives with morpholinomethyl groups exhibit altered receptor affinities compared to dimethylaminoethyl analogs, highlighting the impact of nitrogen substituents on activity .
- : Sulfonyl-containing propanamides (e.g., ) show improved thermal stability over non-sulfonylated analogs, suggesting the target compound may share this trait.
- : Thiophen-3-yl ethers demonstrate moderate blood-brain barrier penetration, a property the target compound may emulate due to its balanced logP (~2.5 estimated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
